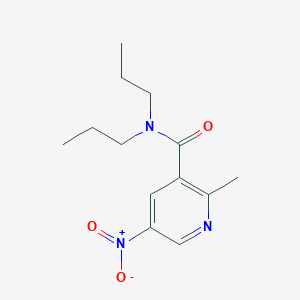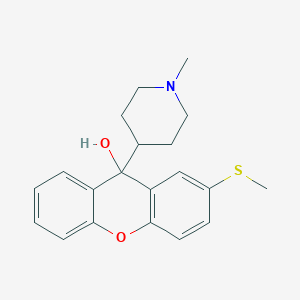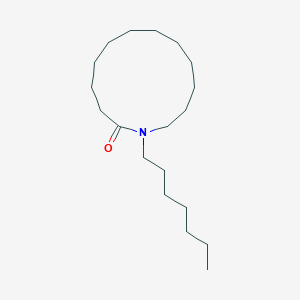![molecular formula C12H12N4 B14612400 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine CAS No. 60034-80-2](/img/structure/B14612400.png)
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyltriazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with phenyltriazene intermediates. For instance, the Kröhnke pyridine synthesis is a notable method that involves the condensation of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds under mild conditions . Another method includes the use of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine involves its interaction with specific molecular targets and pathways. The phenyltriazene moiety can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a coordinating site for metal ions, facilitating catalytic processes and enhancing the compound’s biological activity .
Comparison with Similar Compounds
3-[(1E)-1-Buten-3-yn-1-yl]pyridine: Shares a similar pyridine core but with different substituents.
3-Methylpyridine: A simpler analog with a methyl group instead of the phenyltriazene moiety.
Uniqueness: 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine is unique due to its combination of a pyridine ring and a phenyltriazene group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60034-80-2 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyldiazenyl)aniline |
InChI |
InChI=1S/C12H12N4/c1-2-6-12(7-3-1)15-16-14-10-11-5-4-8-13-9-11/h1-9H,10H2,(H,14,15) |
InChI Key |
VPELZGYJLVSFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)


